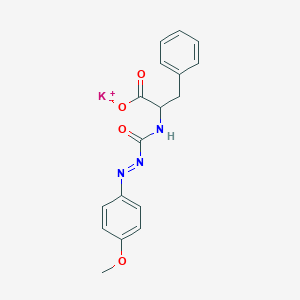
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide
Vue d'ensemble
Description
“N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide” is an organic compound. The “N-(2,4-dimethylphenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two methyl groups (CH3) attached at the 2nd and 4th positions. The “2-hydroxyimino-3-oxobutanamide” part suggests the presence of a butanamide (a four-carbon chain with an amide group) with a hydroxyimino group (OH=NO) at the 2nd carbon and an oxo group (=O) at the 3rd carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring and the butanamide chain would likely be the most rigid parts of the molecule, while the hydroxyimino group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could potentially undergo hydrolysis, especially under acidic or basic conditions. The hydroxyimino group might also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (amide, hydroxyimino) and nonpolar (phenyl, methyl) groups could give it a balance of hydrophilic and hydrophobic properties .Applications De Recherche Scientifique
Neurotoxicity Assessment
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide: has been identified as a metabolite of the neurotoxic pesticide amitraz. Research has utilized this compound to assess cytotoxicity in HepG2 cells, providing insights into its neurotoxic potential . This application is crucial for understanding the impact of pesticides on human health and the environment.
Computational Toxicology
The compound’s role extends to computational toxicology, where it is used in predictive models to assess the blood-brain barrier permeability and potential neurotoxic effects . This application aids in the early prediction of neurotoxicity risks in drug development and chemical safety evaluations.
Organic Synthesis
In the field of organic chemistry, N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide serves as a reagent in organic synthesis . Its properties facilitate various chemical reactions, contributing to the synthesis of complex organic molecules.
Polymer Synthesis
This compound finds application in the synthesis of polymers. It acts as an essential component in creating polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) . These materials have widespread use in industries ranging from construction to textiles.
Solvent Applications
Due to its chemical stability and solubility, the compound is used as a solvent in scientific research. It provides a medium for various chemical reactions and processes, ensuring the desired outcomes in experimental setups .
Reaction Medium
As a reaction medium, N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide offers a controlled environment for conducting chemical reactions. This application is vital for research that requires precise conditions for reaction specificity and yield optimization .
Orientations Futures
Mécanisme D'action
Mode of Action
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation in insects, causing paralysis and eventual death .
Biochemical Pathways
The compound’s action on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the overexcitation effect . The inhibition of prostaglandin synthesis can affect
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBFGTUDFPWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)
![(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496419.png)



![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)

![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)



![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)